molecular formula C10H15NO2S B1637278 N-(3-ethylphenyl)ethanesulfonamide

N-(3-ethylphenyl)ethanesulfonamide

Cat. No.: B1637278
M. Wt: 213.3 g/mol
InChI Key: LKKSUBJTWLXAMW-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)ethanesulfonamide is an organic compound belonging to the sulfonamide class, characterized by an ethanesulfonamide group (-SO₂NH₂) attached to a 3-ethylphenyl moiety. Sulfonamides are widely studied for their diverse applications, including medicinal chemistry, enzyme inhibition, and material science. The ethyl substituent on the phenyl ring introduces steric bulk and electron-donating resonance (EDR) effects, influencing the compound’s physicochemical properties, reactivity, and biological interactions.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

N-(3-ethylphenyl)ethanesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-3-9-6-5-7-10(8-9)11-14(12,13)4-2/h5-8,11H,3-4H2,1-2H3

InChI Key

LKKSUBJTWLXAMW-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)CC

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-ethylphenyl)ethanesulfonamide with four structurally related sulfonamides, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Present
This compound C10H15NO2S 213.30 3-ethylphenyl Ethanesulfonamide, aromatic ring
N-(3-acetylphenyl)ethanesulfonamide [14] C10H13NO3S 227.28 3-acetylphenyl Ethanesulfonamide, ketone
N-(3-chloro-4-methylphenyl)methanesulfonamide [12] C8H10ClNO2S 219.69 3-chloro, 4-methylphenyl Methanesulfonamide, halogen, methyl
CBiPES [8] C21H21N3O2S 379.48 4’-cyano-biphenyl, 3-pyridinylmethyl Ethanesulfonamide, cyano, pyridine
N-(3-(hydroxymethyl)phenyl)ethanesulfonamide [10] C9H13NO3S 215.27 3-hydroxymethylphenyl Ethanesulfonamide, hydroxyl

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethyl group in this compound is an EDR group, reducing the acidity of the sulfonamide NH proton compared to electron-withdrawing groups (EWGs) like acetyl (-COCH₃) or chloro (-Cl).
  • Steric Effects: The ethyl group introduces moderate steric hindrance, which may influence binding affinity to enzymatic pockets. In contrast, bulkier groups like the 4’-cyano-biphenyl in CBiPES () likely enhance target specificity but reduce solubility . Hydroxymethyl groups () improve aqueous solubility but may limit blood-brain barrier (BBB) penetration compared to hydrophobic ethyl groups .

Crystallographic and Stability Considerations

  • Substituents significantly impact molecular packing. For instance, N-(aryl)methanesulfonamides () with EWGs exhibit tighter crystal packing and higher melting points compared to EDR-substituted analogs. The ethyl group in this compound may result in lower melting points and improved solubility in organic solvents .

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